An In-depth Technical Guide to 1,1,4,4-Tetramethoxybutane: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1,1,4,4-Tetramethoxybutane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1,1,4,4-tetramethoxybutane, a valuable C4 building block in organic synthesis. As a stable precursor to the reactive succinaldehyde, this compound offers significant advantages in the controlled construction of complex molecular architectures, particularly within the pharmaceutical industry.
Core Chemical Identity and Physicochemical Properties
1,1,4,4-Tetramethoxybutane, also known as succinaldehyde bis(dimethyl acetal), is a dialkoxy alkane with the molecular formula C₈H₁₈O₄.[1] Its fundamental role in organic synthesis is as a masked equivalent of butanedial (succinaldehyde), allowing for the introduction of a four-carbon chain with reactive carbonyl functionalities at both ends, which can be revealed under specific reaction conditions.
Structural Representation and Key Identifiers:
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IUPAC Name: 1,1,4,4-Tetramethoxybutane[1]
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Common Synonyms: Succinaldehyde bis(dimethyl acetal), Succinaldehyde tetramethyl acetal[1]
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CAS Number: 6922-39-0[1]
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Molecular Formula: C₈H₁₈O₄[1]
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Molecular Weight: 178.23 g/mol [1]
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SMILES: COC(CCC(OC)OC)OC[1]
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InChI Key: BJRGNROMZGSJDC-UHFFFAOYSA-N[1]
The structure of 1,1,4,4-tetramethoxybutane features a central four-carbon butane chain, with the terminal carbons each bonded to two methoxy groups, forming acetal functionalities.
Caption: 2D structure of 1,1,4,4-Tetramethoxybutane.
Physicochemical Data:
A summary of the key physicochemical properties of 1,1,4,4-tetramethoxybutane is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, a definitive experimental boiling point under standard pressure is not widely reported in the literature. The provided boiling point is an estimate based on the closely related compound, 1,1,4,4-tetramethoxy-2-butene, which has a reported boiling point of 87-90 °C at 15 Torr.[2]
| Property | Value | Source |
| Appearance | Colorless liquid | Commercial Supplier |
| Boiling Point | Estimated ~200-210 °C at 760 Torr | Analogy to similar compounds |
| Density | 0.99 g/cm³ | Commercial Supplier |
| Refractive Index | 1.41 | Commercial Supplier |
| Solubility | Soluble in most organic solvents. Reacts with water in the presence of acid. | General Chemical Principles |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the structure and purity of 1,1,4,4-tetramethoxybutane. Below are the expected and reported spectroscopic data.
Infrared (IR) Spectroscopy:
The IR spectrum of 1,1,4,4-tetramethoxybutane is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹), confirming the protection of the aldehyde groups. Key expected absorptions include:
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C-H stretching (alkane): 2950-2850 cm⁻¹
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C-O stretching (acetal): A strong, characteristic band in the 1150-1050 cm⁻¹ region.
FTIR and mass spectrometry data for 1,1,4,4-tetramethoxybutane are available in public databases such as PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted ¹H NMR Spectrum (in CDCl₃):
Due to the symmetry of the molecule, only three distinct proton signals are expected:
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δ ~ 4.4-4.6 ppm (t, 2H): This triplet corresponds to the two methine protons (CH) of the acetal groups. The signal is split by the adjacent methylene protons.
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δ ~ 3.3-3.4 ppm (s, 12H): This sharp singlet represents the twelve equivalent protons of the four methoxy (OCH₃) groups.
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δ ~ 1.7-1.9 ppm (m, 4H): This multiplet arises from the four protons of the two central methylene (CH₂) groups.
Predicted ¹³C NMR Spectrum (in CDCl₃):
The symmetry of the molecule also leads to a simplified ¹³C NMR spectrum with only three expected signals:
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δ ~ 102-104 ppm: The two equivalent methine carbons (CH) of the acetal groups.
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δ ~ 52-54 ppm: The four equivalent carbons of the methoxy (OCH₃) groups.
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δ ~ 28-30 ppm: The two equivalent central methylene carbons (CH₂).
Synthesis and Reactivity
Synthesis of 1,1,4,4-Tetramethoxybutane:
1,1,4,4-Tetramethoxybutane is synthesized by the acid-catalyzed acetalization of succinaldehyde with an excess of methanol. Succinaldehyde itself can be generated from various precursors, including the oxidation of tetrahydrofuran or the hydroformylation of acrolein.[3][4]
The general reaction for the formation of the bis(dimethyl acetal) is as follows:
Caption: General synthesis of 1,1,4,4-tetramethoxybutane.
Experimental Protocol - Conceptual Outline:
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Reaction Setup: A solution of succinaldehyde in a suitable anhydrous solvent (e.g., methanol as both reactant and solvent) is prepared in a flask equipped with a reflux condenser and a drying tube.
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Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid) is added to the reaction mixture.
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Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the acetal product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus if a solvent other than methanol is used.
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Workup and Purification: Upon completion, the reaction is quenched with a weak base to neutralize the acid catalyst. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure 1,1,4,4-tetramethoxybutane.
Core Reactivity and Synthetic Utility:
The primary value of 1,1,4,4-tetramethoxybutane lies in its ability to act as a stable, handleable source of succinaldehyde. The acetal groups are stable to basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to regenerate the dialdehyde. This "protect-deprotect" strategy is fundamental in multi-step syntheses where the reactive aldehyde functionalities would not be tolerated in earlier steps.
Caption: Reactivity and synthetic pathways of 1,1,4,4-tetramethoxybutane.
Applications in Drug Development and Complex Molecule Synthesis
The ability to introduce a four-carbon dialdehyde synthon is particularly valuable in the synthesis of pharmaceuticals and natural products. Succinaldehyde and its precursors are key intermediates in the construction of various molecular scaffolds.
A notable example is the use of succinaldehyde in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5] In these syntheses, the controlled unmasking of the aldehyde functionalities of a succinaldehyde equivalent allows for the sequential introduction of complex side chains, a critical step in building the intricate prostaglandin framework.
Furthermore, succinaldehyde is a versatile precursor for the synthesis of various heterocyclic compounds, which are prevalent motifs in many drug molecules.[6] By reacting with amines, hydrazines, and other difunctional nucleophiles, succinaldehyde can be used to construct pyrroles, pyridazines, and other important heterocyclic systems.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,1,4,4-tetramethoxybutane. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and strong acids.
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Hazards: The compound is a combustible liquid. It is also moisture-sensitive and can hydrolyze in the presence of water, especially under acidic conditions.
Conclusion
1,1,4,4-Tetramethoxybutane serves as an essential and versatile building block in modern organic synthesis. Its stability under a range of conditions, coupled with the ease of deprotection to the highly reactive succinaldehyde, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is key to leveraging its full potential in the synthesis of complex and biologically active molecules.
References
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Succinaldehyde: A Key Building Block in Pharmaceutical Synthesis. (URL: [Link])
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Succinaldehyde - Wikipedia. (URL: [Link])
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Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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The Science Behind Succinaldehyde: Properties and Synthesis for Professionals. (URL: [Link])
-
1,1,4,4-Tetramethoxybutane | C8H18O4 | CID 11263832 - PubChem. (URL: [Link])
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0002214) - Human Metabolome Database. (URL: [Link])
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Uses of Acetaldehyde in Plastics & Pharma - Advent Chembio. (URL: [Link])
-
(PDF) Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde - ResearchGate. (URL: [Link])
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). (URL: [Link])
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acetaldehyde dimethyl acetal. (URL: [Link])
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low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Supporting information - The Royal Society of Chemistry. (URL: [Link])
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Tetramethylbutane - Wikipedia. (URL: [Link])
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4 - Supporting Information. (URL: [Link])
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1,1,4,4-Tetramethoxybut-2-yne - High purity | EN - Georganics. (URL: [Link])
